molecular formula C11H14Cl2FN B075453 N,N-Bis(2-chloroethyl)-o-fluorobenzylamine CAS No. 1542-45-6

N,N-Bis(2-chloroethyl)-o-fluorobenzylamine

Cat. No. B075453
CAS RN: 1542-45-6
M. Wt: 250.14 g/mol
InChI Key: OOQOTNZRNMFHBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-Bis(2-chloroethyl)-o-fluorobenzylamine, also known as BNCTC, is a chemical compound that has gained attention in scientific research due to its potential use in cancer treatment. BNCTC belongs to the class of nitrogen mustard compounds, which are known for their ability to inhibit DNA synthesis and cell division.

Mechanism Of Action

The mechanism of action of N,N-Bis(2-chloroethyl)-o-fluorobenzylamine involves the formation of DNA cross-links, which prevent DNA from replicating and ultimately lead to cell death. N,N-Bis(2-chloroethyl)-o-fluorobenzylamine is taken up by cancer cells through a process called endocytosis, where it is then transported to the nucleus. Once inside the nucleus, N,N-Bis(2-chloroethyl)-o-fluorobenzylamine reacts with DNA to form cross-links, which disrupt the normal function of the DNA and prevent cell division.

Biochemical And Physiological Effects

N,N-Bis(2-chloroethyl)-o-fluorobenzylamine has been shown to have a number of biochemical and physiological effects on cancer cells. In addition to its ability to form DNA cross-links, N,N-Bis(2-chloroethyl)-o-fluorobenzylamine has been shown to induce apoptosis, or programmed cell death, in cancer cells. N,N-Bis(2-chloroethyl)-o-fluorobenzylamine has also been shown to inhibit the activity of certain enzymes, such as topoisomerase II, which are involved in DNA replication and cell division.

Advantages And Limitations For Lab Experiments

One advantage of using N,N-Bis(2-chloroethyl)-o-fluorobenzylamine in lab experiments is its selectivity for cancer cells, which allows researchers to study the effects of chemotherapy on cancer cells without damaging healthy cells. Another advantage is its ability to form DNA cross-links, which is a common mechanism of action for many chemotherapy drugs. One limitation of using N,N-Bis(2-chloroethyl)-o-fluorobenzylamine in lab experiments is its toxicity, which can make it difficult to work with. Additionally, the synthesis of N,N-Bis(2-chloroethyl)-o-fluorobenzylamine can be complex and time-consuming, which can limit its availability for research purposes.

Future Directions

There are several future directions for research on N,N-Bis(2-chloroethyl)-o-fluorobenzylamine. One area of interest is the development of new synthesis methods that are more efficient and scalable. Another area of interest is the optimization of N,N-Bis(2-chloroethyl)-o-fluorobenzylamine for use in photodynamic therapy, which could provide a less invasive alternative to traditional chemotherapy. Additionally, further research is needed to understand the long-term effects of N,N-Bis(2-chloroethyl)-o-fluorobenzylamine on healthy cells and to identify potential side effects.

Synthesis Methods

The synthesis of N,N-Bis(2-chloroethyl)-o-fluorobenzylamine involves a multi-step process that begins with the reaction of o-fluorobenzylamine with thionyl chloride to form o-fluorobenzyl chloride. The resulting compound is then reacted with N,N-bis(2-chloroethyl)amine in the presence of a base to yield N,N-Bis(2-chloroethyl)-o-fluorobenzylamine. The purity of the compound can be improved through recrystallization or chromatography.

Scientific Research Applications

N,N-Bis(2-chloroethyl)-o-fluorobenzylamine has been studied extensively for its potential use in cancer treatment. It has been shown to selectively target cancer cells while sparing healthy cells, making it a promising candidate for chemotherapy. N,N-Bis(2-chloroethyl)-o-fluorobenzylamine has also been investigated for its use in photodynamic therapy, a treatment that uses light to activate a photosensitizing agent and generate reactive oxygen species that can kill cancer cells.

properties

CAS RN

1542-45-6

Product Name

N,N-Bis(2-chloroethyl)-o-fluorobenzylamine

Molecular Formula

C11H14Cl2FN

Molecular Weight

250.14 g/mol

IUPAC Name

2-chloro-N-(2-chloroethyl)-N-[(2-fluorophenyl)methyl]ethanamine

InChI

InChI=1S/C11H14Cl2FN/c12-5-7-15(8-6-13)9-10-3-1-2-4-11(10)14/h1-4H,5-9H2

InChI Key

OOQOTNZRNMFHBC-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)CN(CCCl)CCCl)F

Canonical SMILES

C1=CC=C(C(=C1)CN(CCCl)CCCl)F

Other CAS RN

1542-45-6

synonyms

N,N-Bis(2-chloroethyl)-o-fluorobenzylamine

Origin of Product

United States

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